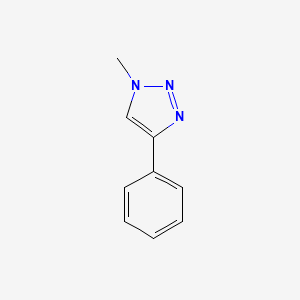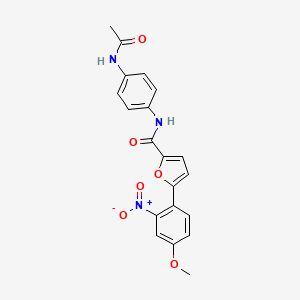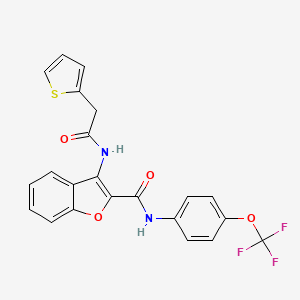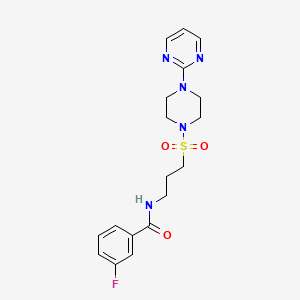
1-Methyl-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-phenyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is known for its stability and versatility in various chemical reactions, making it a valuable molecule in both academic and industrial research.
Mechanism of Action
Target of Action
1-Methyl-4-phenyl-1H-1,2,3-triazole is a novel compound that has been synthesized for its potential biological activities . The primary target of this compound is believed to be the carbonic anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes such as respiration and the transport of carbon dioxide/bicarbonate .
Mode of Action
The interaction of this compound with its target, the carbonic anhydrase-II enzyme, is believed to involve direct binding with the active site residues of the enzyme . This interaction potentially inhibits the enzyme’s activity, leading to changes in the physiological processes it regulates .
Biochemical Pathways
The inhibition of the carbonic anhydrase-II enzyme by this compound affects the biochemical pathways related to pH regulation and carbon dioxide/bicarbonate transport
Pharmacokinetics
The compound’s chemical stability, aromatic character, and hydrogen bonding ability suggest that it may have favorable pharmacokinetic properties . These properties could potentially impact the bioavailability of this compound, influencing its effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the carbonic anhydrase-II enzyme . This inhibition can disrupt the enzyme’s role in maintaining pH balance and regulating carbon dioxide/bicarbonate transport, potentially leading to physiological changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness may be affected by the pH of the environment, as this can influence the activity of the carbonic anhydrase-II enzyme . Additionally, the compound’s stability could be influenced by factors such as temperature and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-phenyl-1H-1,2,3-triazole plays a significant role in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, triazole compounds, including this compound, are known to bind to the active sites of enzymes, often inhibiting their activity. This interaction is primarily due to the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site . Additionally, this compound has been shown to interact with receptors in the biological system, contributing to its versatile biological activities .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives, including this compound, have been found to exhibit antiproliferative activity against certain cancer cell lines . This compound can modulate signaling pathways that control cell growth and apoptosis, leading to reduced cell proliferation and increased cell death in cancer cells . Furthermore, this compound can alter gene expression patterns, impacting the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, through hydrogen bonding and coordination with metal ions . For instance, the nitrogen atoms in the triazole ring can interact with the iron in the heme moiety of cytochrome P450 enzymes, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable under standard laboratory conditions, but its stability can be affected by factors such as pH, temperature, and exposure to light . Over time, this compound may undergo degradation, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antiproliferative activity against cancer cells . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The metabolic pathways of this compound can also involve conjugation reactions, such as glucuronidation and sulfation, which enhance the compound’s solubility and facilitate its excretion . These metabolic processes can affect the compound’s overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound in tissues can also be influenced by its binding affinity to plasma proteins and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . Additionally, the localization of this compound to the nucleus can influence gene expression by interacting with nuclear receptors or transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-phenyl-1H-1,2,3-triazole can be synthesized through several methodsThis method involves the reaction of phenylacetylene with methyl azide in the presence of a copper catalyst, typically copper sulfate and sodium ascorbate, in a solvent like water or ethanol .
Another method involves the use of 2-ynoic acids as small-chain alkyne donors in a decarboxylation/cycloaddition cascade, allowing the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst. This method allows for high yields and good functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-Methyl-4-phenyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase-II inhibitors.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Comparison with Similar Compounds
1-Methyl-4-phenyl-1H-1,2,3-triazole can be compared to other triazole derivatives such as:
1-Phenyl-1H-1,2,3-triazole: Lacks the methyl group, which can affect its reactivity and binding properties.
1-Methyl-1H-1,2,3-triazole: Lacks the phenyl group, which can influence its hydrophobic interactions and solubility.
1,2,4-Triazole: A different isomer with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-methyl-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-7-9(10-11-12)8-5-3-2-4-6-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWONPGJSDXZFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide](/img/structure/B2625822.png)
![N-[(2Z)-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2625824.png)
![N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(piperidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2625825.png)

![N-(4-butylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2625831.png)
![5-Ethyl-2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2625832.png)
![[(Z)-[1-[(2,6-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2625833.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2625834.png)
![2-({4-[(2-Hydroxyethyl)amino]phenyl}amino)ethan-1-ol](/img/structure/B2625835.png)

![4-[bis(prop-2-en-1-yl)sulfamoyl]-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2625838.png)

